molecular formula C10H7Br3O2 B12662984 Tribromophenyl methacrylate CAS No. 51156-89-9

Tribromophenyl methacrylate

Cat. No.: B12662984
CAS No.: 51156-89-9
M. Wt: 398.87 g/mol
InChI Key: ZSVFYHKZQNDJEV-UHFFFAOYSA-N
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Description

Tribromophenyl methacrylate, also known as 2,4,6-tribromophenyl methacrylate, is an organic compound with the molecular formula C10H7Br3O2. It is a derivative of methacrylic acid and tribromophenol, characterized by the presence of three bromine atoms on the phenyl ring. This compound is primarily used in the synthesis of flame-retardant materials and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromophenyl methacrylate can be synthesized through the esterification of 2,4,6-tribromophenol with methacrylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out at elevated temperatures, usually between 100°C and 160°C .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of 2,4,6-tribromophenol with methacrylic acid chloride in the presence of a base. The reaction mixture is then purified to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tribromophenyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tribromophenyl methacrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tribromophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers, while the bromine atoms on the phenyl ring can be substituted with other functional groups. These properties make it an effective flame retardant and a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Properties

CAS No.

51156-89-9

Molecular Formula

C10H7Br3O2

Molecular Weight

398.87 g/mol

IUPAC Name

(2,3,4-tribromophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3

InChI Key

ZSVFYHKZQNDJEV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C=C1)Br)Br)Br

Origin of Product

United States

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